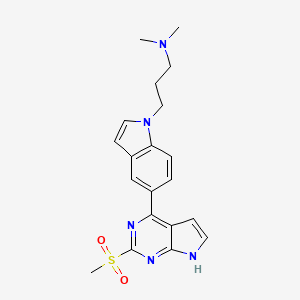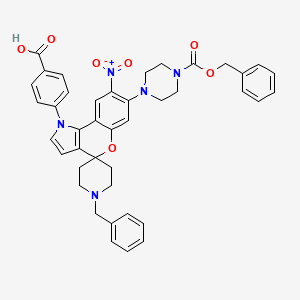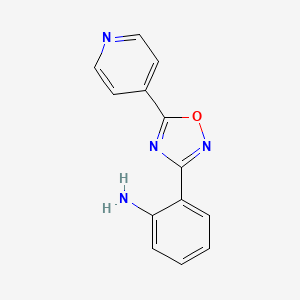
PLpro/RBD-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLpro/RBD-IN-1 is a dual inhibitor targeting the papain-like protease (PLpro) and the receptor-binding domain (RBD) of the spike protein of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound exhibits significant antiviral activity against the novel coronavirus, making it a valuable tool for studying viral infections .
Méthodes De Préparation
The synthetic routes and reaction conditions for PLpro/RBD-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
PLpro/RBD-IN-1 undergoes various chemical reactions, including inhibition of the papain-like protease and the receptor-binding domain of the spike protein. The compound exhibits half-maximal inhibitory concentrations (IC50) of 7.197 micromolar for the papain-like protease and 8.673 micromolar for the receptor-binding domain . Common reagents and conditions used in these reactions include specific inhibitors and reaction conditions optimized for maximum efficacy .
Applications De Recherche Scientifique
PLpro/RBD-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of the papain-like protease and the receptor-binding domain. In biology, it helps researchers understand the interactions between the virus and host cells. In medicine, it is explored for its potential as an antiviral therapeutic agent against SARS-CoV-2. In industry, it is used in the development of antiviral drugs and vaccines .
Mécanisme D'action
The mechanism of action of PLpro/RBD-IN-1 involves the inhibition of the papain-like protease and the receptor-binding domain of the spike protein. The papain-like protease is responsible for cleaving the viral polyprotein, which is essential for viral replication. By inhibiting this protease, this compound disrupts the replication process of the virus. Additionally, the compound inhibits the receptor-binding domain, preventing the virus from binding to host cells and entering them .
Comparaison Avec Des Composés Similaires
PLpro/RBD-IN-1 is unique in its dual inhibition of both the papain-like protease and the receptor-binding domain of the spike protein. Similar compounds include other inhibitors targeting the papain-like protease, such as GRL-0617 and its derivatives, which also exhibit antiviral activity against SARS-CoV-2. this compound stands out due to its dual-targeting mechanism, making it a more comprehensive inhibitor .
Propriétés
Formule moléculaire |
C13H10N4O |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)12-16-13(18-17-12)9-5-7-15-8-6-9/h1-8H,14H2 |
Clé InChI |
JAUZELUMYXAVEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


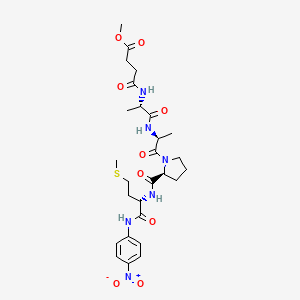
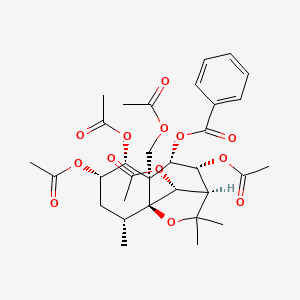
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

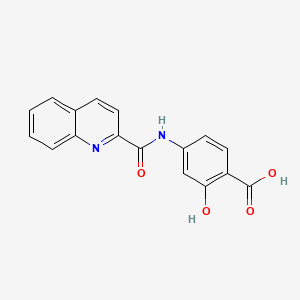
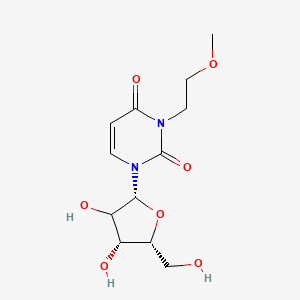

![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
